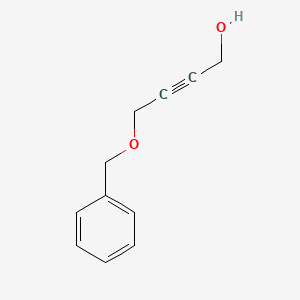

4-(Benzyloxy)but-2-YN-1-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxybut-2-yn-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7,12H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAWLINTLWLGSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC#CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452516 | |

| Record name | 4-benzyloxy-2-butyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91142-50-6 | |

| Record name | 4-benzyloxy-2-butyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 4 Benzyloxy but 2 Yn 1 Ol

Established Synthetic Pathways to 4-(Benzyloxy)but-2-yn-1-ol

The most common and established methods for preparing this compound rely on the selective functionalization of commercially available and inexpensive starting materials. These strategies include direct alkylation to form the benzyl (B1604629) ether, specific modifications of butynediol precursors, and chain-building homologation techniques.

Alkylation Reactions for Benzyl Ether Formation

A primary and straightforward method for the synthesis of this compound involves the mono-alkylation of 2-butyne-1,4-diol (B31916). This reaction is typically achieved by treating the diol with a strong base to selectively deprotonate one of the hydroxyl groups, followed by the addition of a benzylating agent.

One documented procedure involves dissolving 2-butyne-1,4-diol in a potassium hydroxide (B78521) solution. umsl.edu After a brief period, benzyl chloride is added to the mixture, which is then stirred at room temperature to yield the desired product. This approach leverages the differential reactivity of the hydroxyl groups and the controlled addition of the alkylating agent to favor mono-benzylation over di-benzylation. The use of a bulky halide like benzyl bromide can also inherently favor mono-alkylation, as the formation of a dialkylated product becomes sterically hindered. unl.pt

Key Reagents and Conditions for Alkylation:

| Base | Alkylating Agent | Solvent System | Typical Conditions |

| Potassium Hydroxide (KOH) | Benzyl Chloride (BnCl) | Water | Room Temperature |

| Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | Tetrahydrofuran (THF) | 0 °C to Room Temperature |

Functionalization of Butynediol Precursors

The functionalization of 2-butyne-1,4-diol is the cornerstone of many synthetic routes to this compound. wikipedia.orgnih.govnist.gov The symmetrical nature of 2-butyne-1,4-diol presents a challenge in achieving selective mono-functionalization. However, by carefully controlling reaction conditions such as stoichiometry, temperature, and the nature of the base and solvent, one hydroxyl group can be selectively protected as a benzyl ether.

The Reppe synthesis, which produces 1,4-butynediol from acetylene (B1199291) and formaldehyde (B43269), provides the key precursor for these functionalization strategies. wikipedia.org The selective mono-benzylation is a critical step that transforms this simple, symmetrical molecule into a versatile asymmetrical building block, ready for further synthetic transformations.

Alkyne Homologation and Chain Extension Strategies

While less common for the direct synthesis of this compound itself, alkyne homologation strategies are crucial for creating its derivatives and more complex analogues. These methods involve starting with a smaller alkyne and extending the carbon chain. For instance, a protected propargyl alcohol can be deprotonated to form an acetylide, which then acts as a nucleophile. This nucleophile can react with an electrophile, such as formaldehyde or a protected form thereof, to add a hydroxymethyl group and extend the chain, forming the but-2-yn-1-ol backbone. The protecting group on the initial alcohol can be a benzyl ether, leading directly to the desired structural framework.

Stereoselective Synthesis of this compound Analogues and Derivatives

While this compound itself is achiral, its derivatives often contain stereocenters, necessitating the use of stereoselective synthetic methods. These advanced strategies are essential for the preparation of enantiomerically pure or enriched compounds, which are critical in fields such as medicinal chemistry and materials science.

Enantioselective and Diastereoselective Routes

The development of enantioselective and diastereoselective routes to analogues of this compound often involves the asymmetric addition of nucleophiles to prochiral substrates. For example, derivatives like 4-(benzyloxy)-1-phenylbut-2-yn-1-ol, which contain a stereocenter at the carbon bearing the phenyl group and the hydroxyl group, are synthesized using methods that control the formation of this new chiral center. nih.gov

Stereoselective allyl-transfer reactions have been used to create homoallylic alcohols with a benzyloxy group, demonstrating a pathway to chiral alcohol derivatives. nih.gov Furthermore, sequential palladium- and copper-catalyzed reactions have been developed for the asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives, showcasing a powerful strategy for accessing a broad range of chiral products from simple alkyne precursors. rsc.org

Chiral Auxiliary and Asymmetric Catalysis Approaches

To achieve high levels of stereocontrol, chemists employ chiral auxiliaries and asymmetric catalysis. A chiral auxiliary is a temporary, enantiomerically pure group that is attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. N-tert-Butanesulfinyl imines are a prominent example of a chiral auxiliary used in the asymmetric synthesis of nitrogen-containing heterocycles and other chiral amines. beilstein-journals.org

Asymmetric catalysis, on the other hand, uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach. Chiral phosphoric acids and phosphine (B1218219) ligands (e.g., BINAP, JOSIPHOS) are examples of catalysts used in asymmetric reactions, including hydrogenations, rearrangements, and conjugate additions, to produce chiral alcohols and their derivatives with high enantioselectivity. rsc.orgresearchgate.net These catalytic systems can create all-carbon stereogenic centers with high efficiency. researchgate.net

Optimization of Reaction Conditions and Yield

The efficient synthesis of this compound is predominantly achieved through the Williamson ether synthesis, where but-2-yne-1,4-diol is reacted with a benzylating agent. The optimization of reaction parameters such as the base, solvent, and temperature is crucial for maximizing the yield and purity of the final product.

A common and effective method involves the reaction of but-2-yne-1,4-diol with benzyl bromide. google.comgoogle.com The reaction is typically carried out in the presence of a base, such as potassium hydroxide (KOH), in an aqueous solution. google.comgoogle.com This approach has been reported to yield this compound as a colorless liquid with a yield of 75%. google.comgoogle.com The use of an aqueous medium simplifies the procedure and avoids the need for anhydrous solvents.

Another approach involves the use of sodium hydride (NaH) as a base in a polar aprotic solvent like N,N-dimethylformamide (DMF). rsc.org In a related synthesis of benzyl propargyl ether, propargyl alcohol was treated with NaH at 0 °C, followed by the addition of benzyl bromide, and the reaction was allowed to proceed overnight at room temperature. rsc.org This method resulted in a high yield of 86% for the corresponding ether. rsc.org While this specific example is for a related compound, the underlying principle of using a strong base in an anhydrous polar solvent is a viable strategy for the synthesis of this compound and can be optimized for this specific substrate.

The choice of the base is critical. Strong bases like NaH ensure complete deprotonation of the alcohol, driving the reaction towards the product. rsc.org However, bases like KOH in water offer a milder and potentially more cost-effective alternative. google.comgoogle.com The stoichiometry of the reactants also plays a significant role. Using an excess of but-2-yne-1,4-diol can help to minimize the formation of the dibenzylated byproduct.

The reaction temperature and duration are also key parameters to optimize. The reaction with KOH is typically stirred for an extended period, such as three days, at room temperature to ensure completion. rsc.org In contrast, the use of NaH may allow for shorter reaction times. rsc.org Careful monitoring of the reaction progress by techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.

Below is a data table summarizing the reaction conditions for the synthesis of this compound and a related compound.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| But-2-yne-1,4-diol | Benzyl bromide, KOH | Water | Room Temperature | 3 days | 75% | google.comgoogle.comrsc.org |

| Propargyl alcohol | Benzyl bromide, NaH | DMF | 0 °C to Room Temperature | Overnight | 86% | rsc.org |

Advanced Purification and Isolation Techniques for High Purity

Achieving high purity of this compound is essential for its subsequent applications. The primary methods for purification include distillation and column chromatography.

Distillation:

For volatile compounds, distillation is an effective method for purification. In some preparations, the crude mixture containing this compound has been purified by Kugelrohr distillation under reduced pressure (0.5 mbar) at a temperature of 100 °C. google.com This technique is particularly useful for separating the desired product from non-volatile impurities and residual solvent.

Column Chromatography:

Column chromatography is a widely used and versatile technique for the purification of organic compounds. For this compound and related compounds, silica (B1680970) gel is the stationary phase of choice. rsc.orgrsc.org The selection of the mobile phase (eluent) is critical for achieving good separation.

A common eluent system for the purification of benzyl ethers is a mixture of ethyl acetate (B1210297) (AcOEt) and a non-polar solvent like hexanes or petroleum ether (P.E.). rsc.orgrsc.org For instance, the purification of a related benzyl propargyl ether was successfully achieved using a mobile phase of 0–5% ethyl acetate in hexanes. rsc.org In another instance, this compound was purified by flash chromatography on silica gel using a mixture of ethyl acetate and petroleum ether in a ratio of 8:2. rsc.org

The choice of the eluent composition can be optimized by initial analysis using thin-layer chromatography (TLC) to determine the solvent system that provides the best separation between the product and any impurities.

The following table summarizes the purification techniques used for this compound and a related compound.

| Compound | Purification Method | Stationary Phase | Eluent System | Reference |

| This compound | Kugelrohr Distillation | - | - | google.com |

| This compound | Flash Chromatography | Silica Gel | Ethyl Acetate/Petroleum Ether (8:2) | rsc.org |

| Benzyl propargyl ether | Column Chromatography | Silica Gel | Ethyl Acetate/Hexanes (0-5%) | rsc.org |

By carefully selecting and optimizing both the synthetic and purification methods, this compound can be obtained in high yield and purity, making it suitable for its intended applications in organic synthesis and medicinal chemistry.

Chemical Reactivity and Mechanistic Investigations of 4 Benzyloxy but 2 Yn 1 Ol

Fundamental Reaction Pathways of the Propargylic Alcohol Moiety

The propargylic alcohol group, consisting of a hydroxyl group adjacent to a carbon-carbon triple bond, is the primary site of reactivity in 4-(benzyloxy)but-2-yn-1-ol. This arrangement enables a variety of transformations, including reactions at the alcohol and additions across the alkyne.

Transformations Involving the Terminal Alkynol Functional Group

The hydroxyl group of the propargylic alcohol can undergo several key transformations. These reactions are fundamental to modifying the molecule's structure and enabling further synthetic steps.

One significant reaction is the Meyer-Schuster rearrangement , which converts propargylic alcohols into α,β-unsaturated carbonyl compounds. researchgate.netucl.ac.uk This rearrangement typically proceeds under acidic conditions or with transition-metal catalysts and involves a 1,3-hydroxyl shift. researchgate.net For primary propargylic alcohols, this can lead to the formation of highly reactive terminal enones. ucl.ac.uk

Oxidation of the primary alcohol offers a direct route to other functional groups. Standard oxidizing agents can convert the alcohol to either an aldehyde or a carboxylic acid, depending on the reaction conditions. imperial.ac.uk For instance, electrochemical oxidation of secondary propargyl alcohols has been shown to produce unique dioxo-orthoester derivatives. rsc.org

The hydroxyl group can also be substituted. For example, it can be converted into a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions . Alternatively, under Mitsunobu conditions, direct inversion of the alcohol stereocenter can be achieved with various nucleophiles. organic-chemistry.org A copper-catalyzed deoxytrifluoromethylation has been reported where the hydroxyl group of (Z)-4-(benzyloxy)but-2-en-1-ol, a related allylic alcohol, is replaced with a trifluoromethyl group. kuleuven.be

Furthermore, the hydroxyl group can direct or participate in reactions. In one instance, a method for the deprotection of benzyl (B1604629) ethers adjacent to an alcohol involves the initial formation of a hypoiodite (B1233010) intermediate at the hydroxyl position. researchgate.netnih.gov

Alkyne Reactivity in Addition, Cycloaddition, and Cycloisomerization Processes

The carbon-carbon triple bond in this compound is susceptible to a variety of addition and cyclization reactions, often facilitated by metal catalysts.

Addition Reactions: The alkyne can undergo hydration to form a ketone, a classic transformation that can be catalyzed by mercury or, more recently, gold complexes. ucl.ac.uk The addition of hydrogen across the triple bond (hydrogenation) can yield either the corresponding alkene or alkane. Using a Lindlar catalyst allows for the stereoselective formation of the cis-alkene, specifically (Z)-4-(benzyloxy)but-2-en-1-ol. researchgate.net

Cycloaddition Reactions: Alkynes are common partners in cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition, where they can act as dienophiles. libretexts.org They also participate in [2+2] cycloadditions, though these are often photochemically induced. libretexts.org

Cycloisomerization Reactions: Gold-catalyzed cycloisomerization reactions are particularly prevalent for alkynols. For example, but-2-yn-1-ols can be converted into 2,3-dihydrofurans. acs.org Mechanistic studies suggest that this transformation might proceed through an α-allenol intermediate. acs.org Gold and other transition metals are known to activate the alkyne π-system, making it susceptible to intramolecular nucleophilic attack, leading to a variety of cyclic products. ucl.ac.ukncl.res.in

Chemical Transformations Involving the Benzyloxy Protecting Group

The benzyl ether in this compound serves as a protecting group for the C4-hydroxyl. Its removal or modification is a key strategic consideration in multi-step syntheses. researchgate.net

Orthogonality and Selective Deprotection Methodologies

The benzyl (Bn) group is a robust protecting group, stable under a wide range of conditions. researchgate.net Its removal, however, can be achieved selectively, demonstrating orthogonality with other protecting groups. numberanalytics.comjocpr.com

Hydrogenolysis is the most common method for benzyl ether cleavage, typically using hydrogen gas and a palladium catalyst (Pd/C). imperial.ac.ukresearchgate.netorganic-chemistry.org This method is generally efficient but is incompatible with other reducible functional groups like alkenes and alkynes. acs.org

Oxidative cleavage provides an alternative. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used, particularly with electron-rich benzyl ethers such as the p-methoxybenzyl (PMB) ether. organic-chemistry.org Recently, visible-light-mediated oxidative debenzylation using DDQ has been developed, which shows good functional group tolerance, leaving alkynes and alkenes intact. acs.org

Lewis acids , such as boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂), can also effect debenzylation under mild conditions, tolerating silyl (B83357) ethers, esters, and alkynes. organic-chemistry.org

The following table summarizes various deprotection methods for benzyl ethers, highlighting their orthogonality.

| Reagent/Method | Conditions | Orthogonality/Compatibility |

| H₂, Pd/C | Catalytic hydrogenation | Cleaves benzyl ethers; Reduces alkenes, alkynes, azides, nitro groups. researchgate.netorganic-chemistry.org |

| DDQ, visible light | Photo-oxidation | Cleaves benzyl ethers in the presence of alkenes, alkynes, and azides. acs.org |

| BCl₃·SMe₂ | Lewis acid | Tolerates silyl ethers, esters, lactones, alkenes, and alkynes. organic-chemistry.org |

| NIS or DIB/I₂ | Radical pathway | Selectively cleaves benzyl ethers adjacent to hydroxyl groups. researchgate.netnih.gov |

| Ozone (O₃) | Ozonolysis | Oxidatively removes benzyl groups. organic-chemistry.org |

Strategic Functional Group Interconversions at the Benzylic Position

Beyond simple deprotection, the benzylic position of the protecting group can itself be a site for chemical transformation. fiveable.meub.eduwikipedia.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) with sulfuric acid, can oxidize the benzylic methylene (B1212753) group of an alkylarene directly to a carboxylic acid. imperial.ac.uksciencesnail.com This converts the entire benzyl group into a benzoate (B1203000) ester, which can then be cleaved under different (hydrolytic) conditions if needed. This represents a powerful functional group interconversion that alters the nature and cleavage properties of the protecting group. imperial.ac.uk

Catalytic Reactivity and Mechanistic Elucidation

The reactivity of this compound is significantly influenced by catalysis, particularly by transition metals like gold, silver, and nickel. These catalysts activate the molecule's functional groups, enabling transformations that are otherwise difficult to achieve.

Gold Catalysis: Gold(I) complexes are exceptional π-acids, meaning they readily coordinate to and activate alkynes for nucleophilic attack. ucl.ac.uk This principle underlies many reactions of this compound and related propargylic alcohols.

Cycloisomerization: As mentioned, gold catalysts can promote the cycloisomerization of but-2-yn-1-ols to dihydrofurans. acs.org Mechanistic investigations suggest the reaction is reversible and may involve an allenol intermediate formed after initial coordination of gold to the alkyne. acs.org

Atom Transfer Reactions: Gold catalysis can facilitate intermolecular oxygen transfer from reagents like pyridine (B92270) N-oxides to alkynes. The proposed mechanism involves the formation of an α-oxo gold carbenoid intermediate, which then undergoes further reaction. bham.ac.uk

Silver Catalysis: Silver salts can also catalyze reactions of propargylic alcohols. They can promote the substitution of the hydroxyl group with various nucleophiles. ucl.ac.uk For terminal alkynes, silver(I) catalysts can achieve C-H functionalization through σ-bond metathesis, which represents a form of catalytic σ-activation. rsc.org

Nickel Catalysis: Nickel catalysts have been employed in arylative cyclizations involving derivatives of this compound, demonstrating another mode of catalytic reactivity for this class of compounds. nottingham.ac.uk

The table below details specific catalytic reactions involving propargylic alcohols, including this compound or its close analogs.

| Catalyst System | Substrate Type | Transformation | Mechanistic Insight |

| Gold(I)/Biphenyl-2-ylphosphine | But-2-yn-1-ols | Cycloisomerization | Reversible formation of 2,3-dihydrofurans, possible α-allenol intermediate. acs.org |

| Gold(I) | Propargylic Alcohols | Meyer-Schuster Rearrangement | Activation of alkyne followed by 1,3-hydroxyl shift. ucl.ac.uk |

| Silver(I) | Propargylic Alcohols | Nucleophilic Substitution | Activation of hydroxyl group for displacement. ucl.ac.uk |

| Copper(I)/DMEDA | (Z)-4-(benzyloxy)but-2-en-1-ol | Deoxytrifluoromethylation | In situ formation of a bromodifluoroacetate derivative followed by Cu-catalyzed trifluoromethylation. kuleuven.be |

Metal-Catalyzed Reactions (e.g., Gold, Copper, Palladium)

The carbon-carbon triple bond and the adjacent hydroxyl group in this compound are key reactive sites for a variety of metal-catalyzed transformations. Gold, copper, and palladium complexes have proven to be particularly effective in activating this substrate for complex molecular constructions.

Gold-Catalyzed Reactions: Gold catalysts, known for their strong affinity for alkynes (alkynophilicity), are highly effective in promoting intramolecular cyclization and rearrangement reactions of propargylic alcohols. bham.ac.uknih.gov In the context of but-2-yn-1-ol derivatives, gold catalysis facilitates the formation of heterocyclic structures such as furans and dihydrofurans. For instance, gold(I) catalysts can activate the alkyne of but-2-yn-1-ol derivatives, leading to a 5-exo-dig cyclization. This process can be part of a domino reaction sequence for the synthesis of functionalized cyclohexenone derivatives. doi.org A notable application is the gold-catalyzed cyclo-isomerization of but-2-yn-1-ols to afford 2,3-dihydrofurans. acs.org While direct examples with this compound are specific, the reactivity of analogous substrates, such as 7-(benzyloxy)hept-2-yn-4-ol, underscores this methodology's potential. acs.org The reaction of (Z)-2-en-4-yn-1-ols, structurally related compounds, can be efficiently cyclized using gold catalysts to yield fully substituted dihydrofurans and furans under very mild conditions. nih.gov

A plausible mechanism for the gold-catalyzed cyclization involves the initial coordination of the gold(I) catalyst to the alkyne. This activates the triple bond towards nucleophilic attack by the tethered hydroxyl group, leading to the formation of a vinyl-gold intermediate which can then undergo further transformations to yield the final heterocyclic product. beilstein-journals.org

Copper-Catalyzed Reactions: Copper catalysts are also employed in the transformation of propargylic alcohols and their derivatives. These reactions often involve oxidative couplings or substitution reactions. scispace.com For example, copper(I)-mediated allylic substitution reactions can occur with high regio- and stereoselectivity. uni-muenchen.de In reactions analogous to those involving this compound, copper catalysts can facilitate C-N bond formation in the synthesis of imidazopyridines. beilstein-journals.org The versatility of copper stems from its ability to access multiple oxidation states (Cu(0), Cu(I), Cu(II), and Cu(III)), enabling both one-electron radical pathways and two-electron organometallic pathways similar to palladium. scispace.com

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively used for cross-coupling and cyclization reactions involving alkynes and alcohols. researchgate.net Although the hydroxyl group of an allylic alcohol is a poor leaving group, its reactivity can be enhanced, for example by using Lewis acid co-catalysts, to form Pd-π-allyl species for subsequent reactions. researchgate.net

Palladium-catalyzed intramolecular cascade reactions have been developed using substrates derived from propargyl alcohols. For example, 4-(2-bromocyclohex-2-enyloxy)but-2-yn-1-ol, synthesized from a related propargyl alcohol, can undergo palladium-catalyzed intramolecular cyclization. mdpi.com Furthermore, derivatives of this compound, such as (Z)-4-(benzyloxy)but-2-en-1-yl methyl carbonate, are utilized in palladium-catalyzed reactions. rsc.org The general mechanism for many palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Table 1: Overview of Metal-Catalyzed Reactions

| Metal Catalyst | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Gold (Au) | Cycloisomerization / Domino Cyclization | Dihydrofurans, Furans, Cyclohexenones | acs.org, doi.org, nih.gov |

| Copper (Cu) | Oxidative Coupling / Substitution | N-heterocycles | scispace.com, uni-muenchen.de, beilstein-journals.org |

| Palladium (Pd) | Intramolecular Cascade / Cross-Coupling | Fused Carbocycles / Heterocycles | mdpi.com, researchgate.net, rsc.org |

Ligand Design and Its Influence on Catalytic Selectivity

The outcome of metal-catalyzed reactions, particularly in terms of reactivity and selectivity (chemo-, regio-, and stereo-), is profoundly influenced by the nature of the ligands coordinated to the metal center. The steric and electronic properties of ligands can be fine-tuned to optimize a desired transformation.

Phosphine (B1218219) Ligands in Palladium Catalysis: In palladium-catalyzed reactions, phosphine ligands are ubiquitous. The electronic properties of monodentate phosphine ligands have been shown to control the diastereoselectivity in allylation reactions. au.dk For instance, in Suzuki-Miyaura coupling, the choice of phosphine ligand can determine whether the reaction proceeds with stereoinversion or retention. researchgate.net Bulky biaryl phosphine ligands are particularly effective in promoting C-O bond formation by accelerating reductive elimination and can enable the coupling of challenging substrates like electron-rich aryl halides with secondary alcohols. nih.govnih.gov The steric bulk of phosphine ligands also plays a crucial role in controlling the regioselectivity of reactions such as the hydrostannation of alkynes. researchgate.net

Table 2: Influence of Phosphine Ligand Electronics on Diastereoselectivity in a Pd-Catalyzed Allylation An illustrative example showing the principle of ligand influence.

| Ligand | Substituent on Triarylphosphine | Electronic Nature | Major Diastereomer | Reference |

|---|---|---|---|---|

| P(p-anisyl)₃ | Electron-donating | Electron-rich | Diastereomer A | au.dk |

| PPh₃ | Neutral | Neutral | Diastereomer A | au.dk |

| P(p-CF₃C₆H₄)₃ | Electron-withdrawing | Electron-poor | Diastereomer B | au.dk |

N-Heterocyclic Carbene (NHC) Ligands in Gold Catalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands in gold catalysis. rsc.org They form strong σ-bonds with the gold center, leading to highly stable and active catalysts. mdpi.com NHC-gold complexes have been successfully applied in a variety of transformations involving alkynes, such as oxidation, amination, and cycloaddition reactions. mdpi.com The stability and activity of these catalysts often surpass those of their phosphine-ligated counterparts. The counterion associated with the cationic NHC-gold(I) complex also plays a critical role in the catalytic cycle, influencing the activity and stability of the catalyst. researchgate.net For example, dinuclear bis-NHC gold(I) complexes have shown high initial activity in cycloisomerization reactions. researchgate.net

Acid- and Base-Mediated Reactions

Beyond metal catalysis, this compound can undergo transformations under acidic or basic conditions. These reactions often involve the hydroxyl group or the activation of the alkyne.

Acid-Mediated Reactions: Strong acids like p-toluenesulfonic acid (p-TSA) are widely used as catalysts in organic synthesis due to their solubility in organic solvents and ease of handling. wikipedia.org They are effective in promoting reactions such as acetalization, esterification, and condensation reactions. wikipedia.orgscielo.org.za In syntheses involving structures related to this compound, p-TSA has been used to catalyze protection reactions or cascade cyclizations. tu-dortmund.de The acid can protonate the hydroxyl group, turning it into a good leaving group (water), or activate a carbonyl group for nucleophilic attack in condensation reactions.

Base-Mediated Reactions: Bases are commonly used to deprotonate the hydroxyl group of this compound, forming an alkoxide that is a more potent nucleophile. This is a key step in reactions such as Williamson ether synthesis or esterification. Inorganic bases like potassium carbonate (K₂CO₃) are frequently employed. For example, K₂CO₃ is used as the base in gold-catalyzed domino cyclizations of diynes. doi.org It has also been shown to mediate β-selective anomeric O-alkylation of sugar lactols, demonstrating its utility in stereoselective bond formation. nih.gov Interestingly, strong bases like potassium alkoxides have been shown to mediate reactions, such as biaryl formation, that were traditionally thought to require transition metal catalysts, proceeding via electron transfer mechanisms. ucl.ac.uk

Table 3: Common Acid and Base Catalysts and Their Roles

| Reagent | Type | General Role | Example Application | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid (p-TSA) | Acid | Protonation of hydroxyl/carbonyl groups | Acetalization, Condensation | scielo.org.za, wikipedia.org |

| Potassium Carbonate (K₂CO₃) | Base | Deprotonation of hydroxyl groups | Domino Cyclizations, O-Alkylation | nih.gov, doi.org |

| Potassium Alkoxides (e.g., KOtBu) | Strong Base | Deprotonation, Single Electron Transfer | Transition-metal-free couplings | ucl.ac.uk |

Derivatives, Chemical Modifications, and Targeted Synthesis Featuring 4 Benzyloxy but 2 Yn 1 Ol

Structural Diversification Strategies

Structural diversification of 4-(benzyloxy)but-2-yn-1-ol is achieved by targeting its key reactive sites. These modifications are crucial for exploring the structure-activity relationships (SAR) of its derivatives, leading to compounds with enhanced biological efficacy or novel functions.

The primary hydroxyl group is a prime site for derivatization. Standard organic transformations can be readily applied to introduce a variety of functional groups.

Esterification and Etherification : The hydroxyl group can be converted into esters or ethers to alter the molecule's polarity, lipophilicity, and metabolic stability. Reagents such as acyl chlorides and organic anhydrides are commonly used for esterification. researchgate.net

Silylation : The hydroxyl group can be protected or modified through silylation. For instance, a similar propargylic alcohol, 1-benzyloxy-hex-4-yn-2-ol, has been successfully silylated using 1,1,3,3-tetramethyldisilazane. nih.gov This reaction effectively converts the alcohol into a silyl (B83357) ether, which can serve as a versatile intermediate for further reactions, such as intramolecular hydrosilylation. nih.gov

The aromatic ring of the benzyloxy group offers another avenue for structural diversification. Introducing substituents onto this ring can significantly influence the electronic and steric properties of the entire molecule, which can be critical for its interaction with biological targets.

Strategies for modification include:

Synthesis from Substituted Precursors : Derivatives can be synthesized by starting with appropriately substituted benzyl (B1604629) halides. For example, various N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been prepared from different substituted benzyl bromides and 4-cyanophenol. nih.gov This approach allows for the incorporation of a wide array of functional groups onto the aromatic ring before it is attached to the butynol (B8639501) framework.

Direct Aromatic Substitution : Direct modification of the benzyl ring, such as bromination, can be performed on related benzyloxy-containing structures. nih.gov Studies on benzyloxy chalcones have shown that the position of substituents (e.g., ortho vs. para) on the benzyloxy ring can dramatically alter biological activity, highlighting the importance of this modification strategy. nih.gov

The alkyne functionality in this compound is a key feature that enables various cyclization reactions, allowing for the incorporation of heteroatoms and the construction of complex heterocyclic systems.

Synthesis of Isoxazoles : Propargylic alcohols are valuable precursors for synthesizing 3,5-disubstituted isoxazoles. This transformation can be achieved via a one-pot reaction involving N-propargylation of a protected hydroxylamine, followed by a detosylative 5-endo-dig cyclization, which incorporates both nitrogen and oxygen atoms into a five-membered ring. researchgate.net

Synthesis of Dihydro- nih.govoxasilines : Intramolecular hydrosilylation is another powerful technique. A ruthenium-catalyzed reaction of a silylated propargylic alcohol intermediate can lead to the formation of a cyclized product, such as (±)-6-Benzyloxymethyl-2,2,3-trimethyl-5,6-dihydro-2H- nih.govoxasiline. nih.gov This reaction incorporates silicon and oxygen into a six-membered heterocyclic ring. nih.gov

Synthesis of Biologically Relevant Derivatives

The structural versatility of this compound makes it an attractive starting point for the synthesis of compounds with potential therapeutic applications. Research has focused on developing derivatives that act as enzyme inhibitors and cytotoxic agents.

Lipoxygenases (LOX) are enzymes involved in the inflammatory cascade, making them important targets for anti-inflammatory drug design. nih.gov Derivatives of this compound have been specifically designed and synthesized as inhibitors of 5-lipoxygenase (5-LOX). researchgate.netnih.gov

A study focused on derivatives of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol, which were designed using a site point connection method to target hydrophobic pockets within the 5-LOX active site. researchgate.netnih.gov This structure-based design led to the synthesis of several potent inhibitors. The most notable compound, designated 4k , exhibited significant 5-LOX inhibition with an IC₅₀ value of 8 µM. researchgate.netnih.gov The success of this approach was supported by biological results that confirmed the in silico predictions. nih.gov

Table 1: 5-Lipoxygenase (5-LOX) Inhibitory Activity of Selected Derivatives

| Compound | Structure | IC₅₀ (µM) |

|---|---|---|

| 4j | 4-(benzyloxy)-1-(4-fluorophenyl)but-2-yn-1-ol | Not specified, but showed potent effects |

| 4k | 4-(benzyloxy)-1-(4-(trifluoromethyl)phenyl)but-2-yn-1-ol | 8 |

The search for new anti-cancer agents is a major focus of medicinal chemistry. Interestingly, some of the same 5-LOX inhibitors derived from this compound have also demonstrated significant potential as cytotoxic agents.

Research has shown that compounds 4j and 4k from the 5-LOX inhibitor series displayed potent cytotoxic effects against a panel of human cancer cell lines. researchgate.netnih.gov A key finding was their selectivity; the compounds were effective against cancer cells while showing no toxic effects on a normal human keratinocyte cell line (HaCaT). researchgate.netnih.gov This selectivity is a highly desirable characteristic for potential anti-cancer drug candidates.

Precursors for Anti-inflammatory and Neuroprotective Agents

The synthesis of novel compounds with potential anti-inflammatory and neuroprotective activities often involves the use of versatile chemical scaffolds. While direct synthesis from this compound is not extensively documented in publicly available research, structurally related benzyloxy derivatives have been investigated as potent neuroprotective agents. For instance, a series of benzyloxy benzamide (B126) derivatives have been discovered as effective agents against ischemic stroke. nih.gov These compounds function by disrupting the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), a key mechanism in neuronal damage. nih.gov

The general synthetic strategies for such compounds often involve the coupling of a benzyloxy-containing fragment with another molecular moiety to achieve the desired therapeutic effect. The presence of the benzyloxy group is crucial for the biological activity of these molecules.

Research into Antimycobacterial Compounds

In the ongoing search for new treatments for tuberculosis, a global health threat, various molecular scaffolds are being explored. One such area of research involves the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have demonstrated the ability to inhibit the growth of Mycobacterium tuberculosis H37Rv strain. nih.govnih.gov

The synthesis of these potent antimycobacterial agents involves a multi-step process. A key intermediate, 4-(benzyloxy)benzonitrile, is prepared through a nucleophilic substitution reaction between 4-cyanophenol and a benzyl bromide. nih.gov This intermediate then undergoes further transformations to yield the final aminoquinoline derivatives. nih.gov Two compounds from a synthesized series exhibited minimal inhibitory concentrations (MICs) comparable to the first-line tuberculosis drug, isoniazid. nih.govnih.gov These findings highlight the importance of the benzyloxy moiety in the development of new drug candidates for tuberculosis treatment. nih.govnih.gov

Table 1: Antimycobacterial Activity of N-(4-(benzyloxy)benzyl)-4-aminoquinoline Derivatives

| Compound | Minimal Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |

| Derivative 1 | Similar to Isoniazid |

| Derivative 2 | Similar to Isoniazid |

This table is based on findings from a study on N-(4-(benzyloxy)benzyl)-4-aminoquinolines and does not directly represent compounds synthesized from this compound.

Application as a Chiral Building Block in Complex Molecule Synthesis

The defined stereochemistry of chiral building blocks is fundamental to the synthesis of complex, biologically active molecules. The strategic use of such building blocks allows for precise control over the three-dimensional arrangement of atoms in the final product.

Stereocontrolled Synthesis of Polyhydroxylated and Unsaturated Scaffolds

The creation of polyhydroxylated and unsaturated molecular scaffolds is a significant endeavor in organic synthesis, as these structures are common in many natural products and pharmaceutically active compounds. The enantioselective synthesis of molecules like (R)- and (S)-4-benzyloxy-2-cyclohexen-1-one demonstrates the utility of benzyloxy-containing building blocks in constructing chiral, unsaturated cyclic systems. researchgate.net The synthesis of such compounds often relies on methods like the stereoselective reduction of precursor molecules. researchgate.net

Contribution to Total Synthesis Efforts of Natural Products

The total synthesis of natural products is a powerful demonstration of the capabilities of modern organic chemistry. The use of versatile building blocks is often central to these complex synthetic routes. For example, in the stereoselective total synthesis of the natural product dodoneine, a complex intermediate, (S,E)-5-(benzyloxy)-7-(4-(benzyloxy)phenyl)hept-2-en-1-ol, was utilized. arkat-usa.org This intermediate, which shares structural similarities with this compound in having a protected alcohol and a hydrocarbon chain, was synthesized in a multi-step sequence and played a crucial role in the construction of the final natural product. arkat-usa.org This underscores the importance of benzyloxy-protected synthons in the assembly of intricate molecular architectures found in nature.

Advanced Applications in Organic Synthesis and Materials Science Utilizing 4 Benzyloxy but 2 Yn 1 Ol

Strategic Intermediate in Pharmaceutical and Agrochemical Synthesis

The structural motifs present in 4-(benzyloxy)but-2-yn-1-ol are frequently encountered in a wide array of biologically active molecules. The propargyl alcohol moiety, in particular, is a key pharmacophore in numerous pharmaceutical agents and a reactive handle for the introduction of further chemical complexity. While specific examples detailing the direct use of this compound in the synthesis of commercialized pharmaceuticals and agrochemicals are not extensively documented in publicly available literature, the strategic importance of its derivatives and related structures is well-established.

Derivatives of similar propargyl alcohols have been investigated for their potential as therapeutic agents. For instance, a study on 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives revealed their activity as 5-lipoxygenase (5-LOX) inhibitors. The 5-LOX enzyme is a key player in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in conditions such as asthma and allergic reactions. This research highlights the potential of the benzyloxy-substituted butynol (B8639501) framework as a template for the design of new anti-inflammatory drugs.

The versatility of propargyl alcohols in organic synthesis makes them attractive intermediates for the agrochemical industry as well. The alkyne functionality can be readily transformed into various other functional groups, allowing for the synthesis of a diverse library of compounds for screening as potential herbicides, insecticides, or fungicides. Propargyl bromide and chloride, derivatives of propargyl alcohol, are utilized as intermediates in the synthesis of a range of agrochemicals. rawsource.com

The general synthetic utility of propargyl alcohols is summarized in the table below, illustrating the types of transformations that make this compound a potentially valuable intermediate.

| Functional Group | Reaction Type | Resulting Structure | Potential Application Area |

| Alkyne | Click Chemistry (e.g., Azide-Alkyne Cycloaddition) | Triazole-containing compounds | Pharmaceuticals, Agrochemicals |

| Alkyne | Reduction (e.g., hydrogenation) | Alkenes, Alkanes | Fine chemical synthesis |

| Alkyne | Coupling Reactions (e.g., Sonogashira, Glaser) | Extended conjugated systems | Materials Science, Pharmaceuticals |

| Alcohol | Oxidation | Aldehyde, Carboxylic Acid | Synthesis of complex molecules |

| Alcohol | Esterification/Etherification | Esters, Ethers | Prodrugs, Bioactive derivatives |

| Alcohol | Substitution (e.g., via mesylation/tosylation) | Alkyl halides, Azides, etc. | Versatile synthetic intermediates |

Role in the Construction of Diverse Heterocyclic Systems (e.g., 2,3-Dihydrofurans, Hydantoins)

Heterocyclic compounds are of paramount importance in medicinal chemistry, forming the core structure of a vast number of drugs. The functional groups within this compound provide potential pathways for the synthesis of various heterocyclic systems.

2,3-Dihydrofurans:

The synthesis of 2,3-dihydrofurans can be achieved through the cycloisomerization of alkynyl alcohols. acs.orgacs.org This type of reaction involves the intramolecular addition of the hydroxyl group to the alkyne, often catalyzed by a transition metal complex. While a specific example employing this compound is not explicitly detailed in the literature, the general reaction mechanism suggests its suitability as a precursor for a substituted 2,3-dihydrofuran. The resulting dihydrofuran could serve as a chiral building block for natural product synthesis and drug discovery. The general scheme for such a transformation is depicted below:

General Synthesis of 2,3-Dihydrofurans from Alkynyl Alcohols

In the case of this compound, R1 would be the benzyloxymethyl group and R2 would be hydrogen.

Hydantoins:

Hydantoins are a class of heterocyclic compounds known for their diverse biological activities, including anticonvulsant and antiarrhythmic properties. semanticscholar.org The classical synthesis of hydantoins, such as the Bucherer-Bergs reaction, typically involves the reaction of a carbonyl compound, an ammonium (B1175870) salt, and a cyanide source. nih.govnih.gov While this is not a direct application of this compound, the alkyne functionality could potentially be converted to a carbonyl group through hydration, thus providing a route to a hydantoin (B18101) precursor.

Alternatively, more modern synthetic methods for hydantoins could potentially utilize the reactivity of the propargyl alcohol moiety. However, direct routes from propargyl alcohols to hydantoins are not standard and would likely require multi-step synthetic sequences.

Potential in Functional Materials and Polymer Science

The unique electronic and reactive properties of the alkyne group in this compound make it an interesting candidate for applications in materials science and polymer chemistry.

Alkynyl-based monomers are valuable for the synthesis of polymers with unique structures and advanced functions. mdpi.com Propargyl alcohol itself can be polymerized through heating or with the use of a base. wikipedia.org The presence of the benzyloxy group in this compound can influence the polymerization process and the properties of the resulting polymer.

The alkyne functionality allows for participation in various polymerization reactions, including:

Addition Polymerization: The triple bond can undergo addition reactions to form a polymer backbone.

Click Polymerization: The terminal alkyne can be involved in highly efficient "click" reactions, such as the thiol-yne or hydroxyl-yne click polymerizations, to create well-defined polymer architectures. chemrxiv.org

Cyclotrimerization: The alkyne groups can undergo cyclotrimerization to form aromatic rings within the polymer structure, leading to hyperbranched or cross-linked polymers with high thermal stability. oup.com

The hydroxyl group offers an additional site for modification, either before or after polymerization, allowing for the tuning of polymer properties or for the grafting of other polymer chains to create complex architectures like graft copolymers.

The incorporation of this compound into a polymer backbone could lead to materials with tailored properties. The rigid alkyne unit would contribute to the stiffness and thermal stability of the polymer chain. The benzyloxy group can enhance solubility in organic solvents and influence the morphology and packing of the polymer chains.

Furthermore, the pendant hydroxyl group, if not involved in the polymerization, provides a reactive site for post-polymerization modification. This could be used to:

Introduce cross-linking: By reacting the hydroxyl groups, a cross-linked network can be formed, leading to materials with improved mechanical strength and solvent resistance.

Attach functional molecules: Dyes, bioactive molecules, or other functional moieties can be attached to the polymer backbone via the hydroxyl group, leading to the development of functional materials for applications in sensors, drug delivery, or coatings.

The potential applications of polymers derived from alkynyl alcohols are summarized in the table below.

| Polymer Type | Key Property | Potential Application |

| Linear Poly(alkyne)s | Conjugated backbone | Conductive polymers, Organic electronics |

| Cross-linked Polymers | High thermal and mechanical stability | High-performance resins, Adhesives |

| Functionalized Polymers | Tailored surface properties, Biocompatibility | Coatings, Biomaterials, Drug delivery systems |

Computational Chemistry and Theoretical Modeling of 4 Benzyloxy but 2 Yn 1 Ol Systems

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(benzyloxy)but-2-yn-1-ol at the atomic level. While specific studies on this exact molecule are not extensively documented in publicly available literature, principles from quantum chemistry allow for a detailed theoretical characterization. Methods such as Density Functional Theory (DFT) are commonly employed to elucidate the electronic structure and bonding of organic molecules.

For a molecule like this compound, these studies would typically reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability.

The molecular electrostatic potential map would visualize the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the oxygen atoms of the hydroxyl and ether groups would be expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would represent a region of positive electrostatic potential.

A hypothetical table of calculated quantum chemical parameters for this compound, based on DFT calculations of similar compounds, is presented below.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 7.0 eV |

| Dipole Moment | 2.1 D |

These values are illustrative and would require specific DFT calculations for this compound for precise figures.

Molecular Docking and Ligand-Enzyme Interaction Analysis of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might interact with the active site of a biological target, such as an enzyme.

Research into a series of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives has demonstrated their potential as inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes nih.govnih.gov. In these studies, molecular docking was employed to predict the binding affinities and orientations of these derivatives within the 5-LOX active site nih.gov. The docking studies revealed that these compounds can fit into the hydrophobic pocket of the enzyme's active site.

The binding interactions typically involve a combination of hydrogen bonds and hydrophobic interactions. For instance, the hydroxyl group of the but-2-yn-1-ol moiety can act as a hydrogen bond donor or acceptor, while the benzyloxy and phenyl groups can engage in hydrophobic interactions with nonpolar amino acid residues in the active site.

Below is a table summarizing the key interactions observed in molecular docking studies of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives with the 5-LOX active site.

| Derivative Functional Group | Key Interacting Residues in 5-LOX Active Site | Types of Interactions |

|---|---|---|

| Hydroxyl (-OH) | His367, His372, Gln558 | Hydrogen Bonding |

| Benzyloxy Group | Leu368, Leu414, Ile406 | Hydrophobic Interactions |

| Phenyl Group | Phe177, Trp599, Tyr181 | π-π Stacking, Hydrophobic Interactions |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are crucial in medicinal chemistry for predicting the activity of novel compounds and for optimizing lead compounds. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions that influence biological activity.

For derivatives of this compound, 3D-QSAR studies have been instrumental in identifying the key structural features required for potent 5-LOX inhibition. These studies generate contour maps that visualize the regions around the aligned molecules where certain properties are predicted to enhance or diminish biological activity.

For example, a CoMFA study on a series of 5-LOX inhibitors, including analogs of this compound, might reveal the following:

Steric Contour Maps: Green contours would indicate regions where bulky substituents are favored, potentially enhancing hydrophobic interactions. Yellow contours would highlight areas where steric bulk is detrimental to activity, possibly due to steric clashes with the enzyme.

Electrostatic Contour Maps: Blue contours would signify regions where positively charged or electron-donating groups are preferred, while red contours would indicate areas where negatively charged or electron-withdrawing groups would be beneficial for activity.

A hypothetical summary of 3D-QSAR findings for this compound derivatives as 5-LOX inhibitors is provided in the table below.

| Molecular Region | Favorable Substituent Properties (from 3D-QSAR) | Rationale |

|---|---|---|

| Para-position of the Phenyl Ring | Bulky, hydrophobic groups | Enhanced hydrophobic interactions in the active site pocket. |

| Hydroxyl Group Region | Hydrogen bond donors/acceptors | Formation of key hydrogen bonds with active site residues. |

| Benzyloxy Benzene Ring | Electron-donating groups | Increased electron density for favorable electrostatic interactions. |

Elucidation of Reaction Mechanisms via Advanced Computational Methods

Advanced computational methods, particularly DFT, are powerful tools for elucidating the mechanisms of chemical reactions. These methods allow for the calculation of the geometries and energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway.

For example, the acid-catalyzed hydration of the alkyne in this compound would proceed through a vinyl cation intermediate. DFT calculations could determine the activation energy for the formation of this intermediate and predict the regioselectivity of the water addition.

A hypothetical reaction coordinate diagram, derived from computational studies, for the first step of an electrophilic addition to the alkyne in this compound is described in the table below.

| Reaction Step | Description | Calculated Activation Energy (Hypothetical) |

|---|---|---|

| Reactants | This compound + H+ | 0 kcal/mol (Reference) |

| Transition State 1 | Formation of the vinyl cation intermediate | 15 kcal/mol |

| Intermediate | Vinyl cation | 5 kcal/mol |

Conformational Analysis and Stereochemical Prediction

The biological activity and reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. Computational methods, such as molecular mechanics and quantum mechanics, are used to perform these analyses.

For this compound, rotation around the single bonds (C-C, C-O) will lead to a variety of different conformations. A systematic conformational search would identify the low-energy conformers. The relative populations of these conformers at a given temperature can then be calculated using the Boltzmann distribution.

Furthermore, computational methods can be used to predict the stereochemical outcome of reactions involving this compound. For reactions that create a new stereocenter, the energies of the transition states leading to the different stereoisomers can be calculated. The stereoisomer formed via the lower energy transition state is predicted to be the major product.

A table summarizing a hypothetical conformational analysis of this compound is presented below.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | gauche | 0.00 | 65% |

| 2 | anti | 0.85 | 25% |

| 3 | gauche' | 1.50 | 10% |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Benzyloxy but 2 Yn 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra are the foundational experiments for structural elucidation. They reveal the number of chemically distinct proton and carbon environments, respectively, and provide clues about the electronic environment and hybridization state of the atoms.

For 4-(Benzyloxy)but-2-yn-1-ol, the ¹H NMR spectrum is expected to show distinct signals for each unique proton group. The aromatic protons of the benzyl (B1604629) group typically appear in the range of 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (-OCH₂Ph) would be expected to produce a singlet around 4.6 ppm. The two sets of methylene protons in the butynol (B8639501) chain (-OCH₂C≡ and -CH₂OH) are adjacent to different functional groups and would therefore have different chemical shifts. The protons of the methylene group adjacent to the ether oxygen are expected around 4.2 ppm, while the protons of the methylene group adjacent to the hydroxyl group would appear around 4.3 ppm. The hydroxyl proton itself would appear as a broad singlet, the position of which is concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon framework. The sp-hybridized carbons of the alkyne would produce signals in the 80-90 ppm range. The sp³-hybridized carbons of the methylene groups and the benzylic carbon would appear further upfield, typically between 50-75 ppm. The aromatic carbons of the benzyl group would be found in the 127-138 ppm region.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic C-H | Phenyl Ring | 7.2-7.4 (multiplet) | 127-129 |

| Aromatic C | Phenyl Ring (ipso) | - | ~137 |

| Methylene | -OCH₂ Ph | ~4.6 (singlet) | ~72 |

| Methylene | -OCH₂ C≡C- | ~4.2 (triplet) | ~58 |

| Methylene | -C≡CCH₂ OH | ~4.3 (triplet) | ~51 |

| Alkyne C | -O-CH₂-C ≡ | - | ~85 |

| Alkyne C | ≡C -CH₂-OH | - | ~82 |

| Hydroxyl H | -OH | variable (broad singlet) | - |

While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a correlation between the protons of the two methylene groups in the butynol chain (-OCH₂- and -CH₂OH) due to four-bond (long-range) propargylic coupling. A correlation between the -CH₂OH protons and the hydroxyl proton might also be observed, depending on the solvent and the rate of proton exchange.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would definitively link each proton signal from the methylene groups and the aromatic ring to its corresponding carbon signal, confirming their direct connectivity.

The parent compound, this compound, is achiral. However, derivatives of this compound can be chiral, and assessing their enantiomeric purity is often necessary. Chiral propargylic alcohols are important building blocks in asymmetric synthesis. nih.govrsc.org If a chiral analog were synthesized, NMR methods could be used to determine its enantiomeric excess (ee).

This is typically achieved by converting the enantiomeric mixture into a pair of diastereomers by reaction with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). The resulting diastereomeric esters will have slightly different chemical environments, leading to separate, distinguishable signals in the ¹H or ¹⁹F NMR spectrum. The relative integration of these signals provides a direct measure of the enantiomeric ratio.

Alternatively, chiral shift reagents, which are often lanthanide-based complexes, can be added to the NMR sample. These reagents form transient diastereomeric complexes with the chiral analyte, inducing chemical shift differences between the signals of the two enantiomers, which allows for their quantification.

Mass Spectrometry (MS) for Accurate Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The molecular formula of this compound is C₁₁H₁₂O₂. molbase.comnih.gov Its monoisotopic mass is 176.08373 Da. nih.gov HRMS can measure this mass to within a few parts per million (ppm), which provides unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Interactive Table 2: Calculated Exact Masses of Common Adducts for this compound (C₁₁H₁₂O₂)

| Adduct Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₁H₁₃O₂]⁺ | 177.09101 |

| [M+Na]⁺ | [C₁₁H₁₂O₂Na]⁺ | 199.07300 |

| [M+K]⁺ | [C₁₁H₁₂O₂K]⁺ | 215.04694 |

| [M-H]⁻ | [C₁₁H₁₁O₂]⁻ | 175.07645 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting fragment ions. gre.ac.uk The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For protonated this compound ([M+H]⁺, m/z 177.1), several key fragmentation pathways can be predicted. The benzylic ether linkage is often a site of facile cleavage. miamioh.edu A primary fragmentation pathway would be the cleavage of the C-O bond of the ether, leading to the formation of a very stable benzyl cation at m/z 91. This is a common and often dominant fragment for compounds containing a benzyl group. researchgate.net Another likely fragmentation is the alpha-cleavage next to the ether oxygen, resulting in the loss of the butynol moiety. The loss of water (H₂O) from the primary alcohol is also a possible fragmentation pathway.

Interactive Table 3: Predicted Major Fragment Ions in MS/MS of [this compound+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

| 177.1 | 91.1 | [C₇H₇]⁺ (Benzyl cation) |

| 177.1 | 159.1 | [M+H-H₂O]⁺ |

| 177.1 | 85.1 | [C₅H₅O]⁺ (Loss of toluene) |

| 177.1 | 71.1 | [C₄H₇O]⁺ (cleavage of benzyl ether) |

By combining the connectivity information from 1D and 2D NMR with the precise mass and fragmentation data from MS, a complete and confident structural elucidation of this compound can be achieved.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique for the identification of functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides a distinct fingerprint, revealing the presence of its key structural components: a hydroxyl group, an internal alkyne, a benzyl ether, and an aromatic ring.

The most prominent and easily identifiable feature is the absorption band corresponding to the O-H stretching vibration of the primary alcohol. This typically appears as a strong and broad band in the region of 3500–3200 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. orgchemboulder.com The C-O stretching vibration of the primary alcohol also gives rise to a strong band, generally found in the 1320–1000 cm⁻¹ range. orgchemboulder.com

The internal carbon-carbon triple bond (C≡C) of the butynyl chain presents a weaker and sharper absorption band between 2260 and 2100 cm⁻¹. orgchemboulder.comlibretexts.orglibretexts.org The intensity of this peak is often low because the internal alkyne is relatively non-polar and its stretching results in only a small change in the dipole moment. libretexts.org In some highly symmetrical internal alkynes, this peak may not be observed at all. libretexts.orgwpmucdn.com

The presence of the benzyl group is confirmed by several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed as peaks of medium intensity just above 3000 cm⁻¹ (usually 3100–3000 cm⁻¹). orgchemboulder.comspectroscopyonline.com In contrast, the C(sp³)-H stretching vibrations from the methylene groups appear as medium to strong bands just below 3000 cm⁻¹ (3000–2850 cm⁻¹). orgchemboulder.comlibretexts.org The spectrum also displays C=C in-ring stretching vibrations for the aromatic ring, which appear in the 1600–1400 cm⁻¹ region. orgchemboulder.com The ether linkage (Ar-O-CH₂) is identified by its C-O stretching band, which typically appears as a strong signal within the 1320-1000 cm⁻¹ fingerprint region, often overlapping with the alcohol's C-O stretch. orgchemboulder.com

A summary of the expected vibrational frequencies for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Alcohol (-OH) | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Alcohol (-CH₂OH) | C-O Stretch | 1320 - 1000 | Strong |

| Alkyne (-C≡C-) | C≡C Stretch | 2260 - 2100 | Weak to Medium, Sharp |

| Aromatic Ring | C(sp²)-H Stretch | 3100 - 3000 | Medium |

| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1400 | Medium |

| Alkane (-CH₂-) | C(sp³)-H Stretch | 3000 - 2850 | Medium to Strong |

| Benzyl Ether (Ar-O-CH₂) | C-O Stretch | 1320 - 1000 | Strong |

X-ray Crystallography for Definitive Solid-State Structural Conformation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can unambiguously establish the molecular structure of this compound, providing exact data on bond lengths, bond angles, and torsion angles.

For a molecule like this compound, a single-crystal X-ray diffraction study would reveal the preferred conformation of the molecule in the solid state. It would confirm the near-linear geometry of the alkyne group and detail the spatial relationship between the benzyloxy moiety and the hydroxymethyl group. For instance, in a related structure, 4-(prop-2-yn-1-yloxy)benzonitrile, the dihedral angle between the aromatic ring and the propargyl ether group was determined to be 9.47 (10)°. nih.gov Similar conformational details would be elucidated for this compound.

Furthermore, X-ray crystallography provides critical insights into the supramolecular architecture, revealing how molecules pack in the crystal lattice. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and π–π stacking interactions between the benzyl rings, would be identified and quantified. nih.gov Studies on phenyl derivatives of butanols have shown that such hydrogen bonds are crucial in forming supramolecular clusters that define the material's structure. acs.org This information is vital for understanding the physical properties of the compound in its solid form.

The structural parameters that would be determined from an X-ray crystallographic analysis are summarized below.

| Structural Parameter | Information Provided | Example from a Related Structure |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal (a, b, c, α, β, γ). | For C₁₀H₇NO: a = 6.033 Å, b = 7.393 Å, c = 17.527 Å, β = 90.836°. nih.gov |

| Bond Lengths | Precise distances between bonded atoms (e.g., C≡C, C-O, O-H). | Defines the exact molecular geometry. |

| Bond Angles | Angles between adjacent bonds (e.g., C-C-C, C-O-C). | Confirms hybridization and local geometry. |

| Torsion (Dihedral) Angles | The rotation around a chemical bond. | Describes the 3D conformation of the molecule. |

| Intermolecular Contacts | Distances and geometries of non-covalent interactions. | Identifies hydrogen bonds and π–π stacking interactions. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(benzyloxy)but-2-yn-1-ol in laboratory settings?

- Methodological Answer : A key synthesis involves reacting ((prop-2-yn-1-yloxy)methyl)benzene with n-BuLi in tetrahydrofuran (THF) at low temperatures (-78°C). This step generates a lithium acetylide intermediate, which is quenched with formaldehyde to introduce the hydroxyl group. This method is scalable and yields the compound for downstream applications .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the benzyloxy group (δ ~4.6 ppm for OCHPh) and the acetylenic proton (δ ~2.5 ppm).

- Infrared (IR) Spectroscopy : Identify characteristic peaks for the hydroxyl group (~3300 cm) and alkyne stretching (~2100 cm).

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, as demonstrated in analogous compounds .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Storage : Store in sealed containers under inert gas (e.g., N) in a cool, dry environment to minimize degradation .

Advanced Research Questions

Q. What reaction mechanisms are involved in the bromination of this compound to form 1-(benzyloxy)-4-bromo-but-2-yne?

- Methodological Answer : The reaction follows the Appel mechanism :

Activation : Triphenylphosphine (PPh) reacts with carbon tetrabromide (CBr) to generate a phosphonium intermediate.

Nucleophilic Substitution : The hydroxyl group of this compound is replaced by bromide, forming the brominated product.

- Optimization : Conduct the reaction at 0°C for 30 minutes, followed by 2 hours at room temperature. Purify via flash chromatography (pentane/EtO 95:5) for 88% yield .

Q. How can computational methods like DFT aid in understanding the electronic structure of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use functionals like B3LYP/6-31G(d) to model the electron density distribution, HOMO-LUMO gaps, and reaction pathways.

- Correlation Energy Analysis : Apply the Colle-Salvetti correlation-energy formula (adapted for local kinetic-energy density) to predict thermodynamic stability and reaction intermediates .

Q. What are the challenges in achieving high regioselectivity in reactions involving this compound?

- Methodological Answer :

- Steric Effects : The bulky benzyloxy group directs electrophilic attacks to the terminal alkyne position.

- Electronic Effects : The electron-rich alkyne favors nucleophilic additions (e.g., organometallic couplings).

- Case Study : In bromination (), regioselectivity is controlled by the hydroxyl group’s nucleophilicity and the Appel mechanism’s stepwise pathway .

Q. How can this compound serve as a precursor in synthesizing complex heterocycles?

- Methodological Answer :

- Aziridine Synthesis : React with dimethylsulfonium bromide to form alkynyl-aziridines, leveraging the alkyne’s reactivity for ring-forming reactions .

- Medicinal Chemistry : Use as a scaffold for bioactive molecules (e.g., analogs in and ), where the benzyloxy group enhances lipophilicity and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.